molecular formula C8H9IS B13320471 1-(4-Iodophenyl)ethane-1-thiol

1-(4-Iodophenyl)ethane-1-thiol

Katalognummer: B13320471
Molekulargewicht: 264.13 g/mol
InChI-Schlüssel: YUMZENMEKWRILG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Iodophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9IS It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1-thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a hydrosulfide anion acts as a nucleophile, reacting with an alkyl halide precursor . For instance, the reaction of 4-iodoacetophenone with a thiol reagent under basic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Iodophenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The iodine atom can be reduced to form the corresponding phenyl ethane thiol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl ethane thiol.

    Substitution: Various substituted phenyl ethane thiols.

Wissenschaftliche Forschungsanwendungen

1-(4-Iodophenyl)ethane-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

    Biology: Investigated for its potential role in biochemical assays and as a probe for studying thiol-based redox processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting thiol-dependent enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-Iodophenyl)ethane-1-thiol involves its interaction with various molecular targets:

    Thiol Group: The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity.

    Iodine Atom: The iodine atom can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(4-Iodophenyl)ethane-1-thiol can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)ethane-1-thiol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    1-(4-Chlorophenyl)ethane-1-thiol: Contains a chlorine atom, which affects its chemical behavior and applications.

    1-(4-Fluorophenyl)ethane-1-thiol: The presence of a fluorine atom imparts unique electronic properties and reactivity.

Uniqueness: The presence of the iodine atom in this compound imparts distinct reactivity and binding characteristics, making it a valuable compound for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C8H9IS

Molekulargewicht

264.13 g/mol

IUPAC-Name

1-(4-iodophenyl)ethanethiol

InChI

InChI=1S/C8H9IS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3

InChI-Schlüssel

YUMZENMEKWRILG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)I)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.